molecular formula C22H20N2O3S B2886991 3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 900003-83-0

3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2886991
CAS RN: 900003-83-0
M. Wt: 392.47
InChI Key: WTAVLZUJYRMFQY-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also appears to contain a pyrazolo[1,5-c][1,3]oxazin ring system, which is a fused ring system containing nitrogen and oxygen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, possibly through a Paal-Knorr synthesis or similar method, followed by the construction of the pyrazolo[1,5-c][1,3]oxazin ring system . The ethoxy group could be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrazolo[1,5-c][1,3]oxazin rings, along with the ethoxy group attached to the 7-position of the pyrazolo[1,5-c][1,3]oxazin ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the presence of the heterocyclic rings. The thiophene ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions . The pyrazolo[1,5-c][1,3]oxazin ring might be expected to undergo reactions at the nitrogen and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the ethoxy group. For example, the compound is likely to be relatively non-polar and therefore soluble in organic solvents .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Research on novel thiazolyl pyrazole and benzoxazole derivatives, including compounds with structural similarities, has shown significant antibacterial activities. These compounds have been characterized by spectral and analytical data, emphasizing their potential in combating bacterial infections (Landage, Thube, & Karale, 2019).
  • Another study synthesized a series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives, exhibiting significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in the development of new antimicrobial agents (Shaikh et al., 2014).

Anti-inflammatory and Antioxidant Applications

  • A study on the synthesis and anti-inflammatory activity of heterocyclic derivatives of phenothiazine, including compounds with similar structures, found potent anti-inflammatory effects, suggesting potential for the development of new anti-inflammatory drugs (Sharma, Srivastava, & Kumar, 2005).
  • Compounds incorporating the thiophene moiety, similar to the one mentioned, have been evaluated for their anti-tumor activities, indicating promising applications in cancer research. Some synthesized compounds showed significant activities against hepatocellular carcinoma cell lines, demonstrating the potential for the development of new cancer therapeutics (Gomha, Edrees, & Altalbawy, 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities. The presence of the thiophene and pyrazolo[1,5-c][1,3]oxazin rings suggests that it might have interesting pharmacological properties .

properties

IUPAC Name

3-(7-ethoxy-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-2-26-19-9-4-8-16-18-13-17(14-6-3-7-15(25)12-14)23-24(18)22(27-21(16)19)20-10-5-11-28-20/h3-12,18,22,25H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAVLZUJYRMFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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